molecular formula C7H8LiN3O3S B2981672 Lithium;2-(1,3-thiazol-2-ylmethylcarbamoylamino)acetate CAS No. 2247101-89-7

Lithium;2-(1,3-thiazol-2-ylmethylcarbamoylamino)acetate

Cat. No.: B2981672
CAS No.: 2247101-89-7
M. Wt: 221.16
InChI Key: KUKYXXREDQMILX-UHFFFAOYSA-M
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Description

Lithium;2-(1,3-thiazol-2-ylmethylcarbamoylamino)acetate (molecular formula: C₁₇H₁₁LiN₃O₂) is a lithium salt featuring a thiazole ring core linked to a carbamoylaminoacetate moiety. This compound is structurally analogous to other lithium-based heterocyclic acetates, such as those containing thiadiazole or oxadiazole rings, which are often explored for pharmaceutical applications due to their diverse biological activities .

Properties

IUPAC Name

lithium;2-(1,3-thiazol-2-ylmethylcarbamoylamino)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O3S.Li/c11-6(12)4-10-7(13)9-3-5-8-1-2-14-5;/h1-2H,3-4H2,(H,11,12)(H2,9,10,13);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUKYXXREDQMILX-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1=CSC(=N1)CNC(=O)NCC(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8LiN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium;2-(1,3-thiazol-2-ylmethylcarbamoylamino)acetate typically involves the reaction of thiazole derivatives with lithium salts. One common method includes the reaction of 2-(1,3-thiazol-2-ylmethylcarbamoylamino)acetic acid with lithium hydroxide or lithium carbonate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is isolated through crystallization or precipitation .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization, filtration, and drying to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

Lithium;2-(1,3-thiazol-2-ylmethylcarbamoylamino)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidines or other reduced derivatives .

Scientific Research Applications

Lithium;2-(1,3-thiazol-2-ylmethylcarbamoylamino)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Lithium;2-(1,3-thiazol-2-ylmethylcarbamoylamino)acetate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The lithium ion may also play a role in stabilizing the compound and enhancing its bioavailability .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocycle Modifications

The thiazole ring in Lithium;2-(1,3-thiazol-2-ylmethylcarbamoylamino)acetate can be compared to derivatives with other heterocycles:

  • Predicted collision cross-section (CCS) values for its adducts range from 126.3–137.3 Ų, suggesting moderate molecular size .
  • Lithium(1+)2-(1,3,4-oxadiazol-2-yl)acetate : Substitutes the sulfur atom in thiazole with oxygen, reducing lipophilicity and influencing metabolic stability .
Table 1: Structural Comparison of Lithium Salts with Heterocyclic Acetates
Compound Heterocycle Molecular Formula Key Features
This compound Thiazole C₁₇H₁₁LiN₃O₂ Carbamoylamino linkage, lithium ion
Lithium(1+)2-(1,2,4-thiadiazol-3-yl)acetate Thiadiazole C₄H₃LiN₂O₂S Higher nitrogen content, compact CCS
Lithium(1+)2-(1,3,4-oxadiazol-2-yl)acetate Oxadiazole C₄H₃LiN₂O₃ Oxygen-rich, enhanced polarity

Solubility and Stability

Lithium salts generally exhibit high solubility in aqueous media. Lithium acetate derivatives, such as Lithium 2-(quinolin-2-yl)acetate (), are packaged under argon to prevent moisture sensitivity, a precaution likely applicable to this compound due to its ionic nature .

Biological Activity

Lithium; 2-(1,3-thiazol-2-ylmethylcarbamoylamino)acetate is a compound of interest due to its potential therapeutic applications, particularly in the fields of psychiatry and oncology. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₇H₈N₄O₂S
  • Molecular Weight : 196.23 g/mol
  • CAS Number : [insert CAS number if available]

Lithium compounds are known for their mood-stabilizing effects, primarily through modulation of neurotransmitter release and receptor sensitivity. The specific compound, lithium; 2-(1,3-thiazol-2-ylmethylcarbamoylamino)acetate, may exhibit additional mechanisms due to the thiazole moiety, which can influence various biological pathways:

  • Inhibition of Cyclin-dependent Kinase 12 (CDK12) : Research indicates that compounds with similar structural features can inhibit CDK12, a kinase involved in transcription regulation and DNA damage response. This inhibition may lead to reduced expression of genes associated with cancer cell survival .
  • Neurotransmitter Modulation : Lithium is known to enhance serotonin and norepinephrine signaling. The addition of the thiazole group may further influence these pathways, potentially leading to improved mood stabilization in patients with bipolar disorder .

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of lithium; 2-(1,3-thiazol-2-ylmethylcarbamoylamino)acetate:

  • In Vitro Studies : Cell lines treated with this compound showed reduced proliferation rates and increased apoptosis compared to control groups. The mechanism appears to involve the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors .
  • Case Study : A clinical trial involving patients with advanced solid tumors indicated that administration of lithium-based compounds resulted in a significant reduction in tumor size in a subset of patients, suggesting a potential role in cancer therapy .

Neuroprotective Effects

Lithium's neuroprotective properties are well-documented, particularly in neurodegenerative diseases:

  • Mechanism : Lithium has been shown to promote neurogenesis and protect against excitotoxicity, which may be enhanced by the thiazole component through antioxidant mechanisms .
  • Research Findings : In animal models of Alzheimer's disease, lithium administration improved cognitive function and reduced amyloid plaque accumulation, indicating its potential for treating neurodegenerative disorders .

Data Tables

Biological ActivityMechanismReference
Anticancer effectsCDK12 inhibition
Neuroprotective effectsNeurogenesis promotion
Mood stabilizationSerotonin modulation

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